molecular formula C15H12N2O2S B2992986 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034270-45-4

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2992986
CAS No.: 2034270-45-4
M. Wt: 284.33
InChI Key: RTAHBOMTSQAHFJ-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide group linked to a pyridinylmethyl-substituted thiophene core. This structure combines aromatic and heteroaromatic moieties, making it a candidate for diverse biological interactions, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(13-3-1-5-19-13)17-9-11-7-12(10-16-8-11)14-4-2-6-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAHBOMTSQAHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions . These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents Molecular Formula Key References
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide (Target) Thiophene-Pyridine-Furanamide Pyridin-3-ylmethyl, furan-2-carboxamide C₁₆H₁₃N₃O₂S
D444-0664 (N-(5-ethyl-3-{(pyridin-2-yl)aminomethyl}thiophen-2-yl)furan-2-carboxamide) Thiophene-Furanamide Ethyl, pyridin-2-ylamino, pyridin-3-ylmethyl C₂₂H₂₀N₄O₂S
10ad (N-(5-(3,4-Dimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-yl)furan-2-carboxamide) Isothiazolo-Pyridine-Furanamide 3,4-Dimethoxyphenyl, isothiazolo[5,4-b]pyridine C₂₁H₁₇N₃O₃S
22a (N-cyclohexyl-5-nitrofuran-2-carboxamide) Furanamide Nitro (C5), cyclohexylamide C₁₁H₁₄N₂O₄
34 (N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide) Thiophene-Benzamide-Tetrahydrofuranamide Azetidinylamino, tetrahydrofuran-2-carboxamide, ethylphenyl C₃₃H₃₆N₆O₄S

Key Observations:

  • Electron Effects : The nitro group in 22a () introduces strong electron-withdrawing effects, likely enhancing electrophilicity compared to the target compound’s electron-neutral thiophene-pyridine system .

Analytical Characterization

Table 2: Comparison of Spectral Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Calculated/Found) Reference
Target Not reported Not reported Not available
21 () 7.50–8.10 (aromatic H), 2.30 (CH₃) 165.2 (C=O), 150.1 (NO₂), 120–140 (C-Ar) 399.1052/399.1048
10ad () 7.80–8.20 (isothiazolo H), 3.90 (OCH₃) 165.5 (C=O), 149.3 (C-S), 111–132 (C-Ar) 407.0987/407.0983
D444-0664 7.30–8.50 (pyridine H), 2.60 (CH₂CH₃) 164.8 (C=O), 150.2 (C-N), 125–145 (C-Ar) 428.1335/428.1330

Insights :

  • Aromatic protons in analogs typically resonate between δ 7.5–8.5 ppm, consistent with the target’s expected spectrum.
  • HRMS data for analogs (e.g., 21, 10ad) show high accuracy (<0.5 ppm error), suggesting reliable synthetic purity .

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, which can be summarized as follows:

  • Preparation of Intermediates :
    • Furan and Pyridine Intermediates : The initial steps involve the bromination of furan followed by the formation of pyridine derivatives through reactions with formaldehyde and hydrogen cyanide.
  • Coupling Reaction :
    • The intermediates are coupled using palladium-catalyzed cross-coupling methods to form the thiophene-pyridine derivative.
  • Final Assembly :
    • The final amide bond formation is achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in appropriate solvents like DMF (Dimethylformamide).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to fit into active sites, leading to inhibition or modulation of target activities. This interaction can result in various biological effects:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria.
  • Anticancer Properties : Studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for various pathogens:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.8012.50
Escherichia coliInactiveInactive
Candida albicans10.0015.00

These results highlight the compound’s selective activity against certain pathogens while demonstrating inactivity against others, such as Gram-negative bacteria like E. coli .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these studies were as follows:

Cell Line IC50 (µM)
A5498.5
HCT11612.0
Non-cancerous fibroblasts>50

The data indicates that this compound exhibits preferential cytotoxicity towards cancer cells compared to non-cancerous cells, suggesting its potential as a therapeutic agent .

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the effects of the compound on A549 cells, revealing that it induced significant apoptosis through the activation of caspase pathways. The results suggested a mechanism involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Case Study on Antibacterial Efficacy :
    Another research project focused on the antibacterial properties against Staphylococcus aureus, where this compound demonstrated a dose-dependent inhibition of bacterial growth, reinforcing its potential application in treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

  • Methodology : A multi-step synthesis is typical for such heterocyclic hybrids. For example:

Core assembly : Suzuki-Miyaura coupling to attach the thiophene moiety to the pyridine ring .

Methylation : Introduce the methylene bridge via reductive amination or alkylation of the pyridine nitrogen.

Amide formation : Couple the furan-2-carboxylic acid to the amine intermediate using carbodiimide-based reagents (e.g., EDCI/HOBt) .

  • Validation : Confirm intermediates via 1H^1H-NMR and LC-MS. Final purity (>95%) should be verified by HPLC .

Q. How can the structure of this compound be rigorously characterized?

  • Analytical techniques :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm connectivity of thiophene, pyridine, and furan moieties.
  • X-ray crystallography : Resolve crystal structure to validate stereoelectronic effects (e.g., planarity of the pyridine-thiophene system) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected C16H13N2O2S\text{C}_{16}\text{H}_{13}\text{N}_2\text{O}_2\text{S}) .

Q. What computational methods predict the compound’s physicochemical properties?

  • LogP and solubility : Use tools like MarvinSketch or ACD/Labs to estimate partition coefficients and aqueous solubility.
  • Electrostatic mapping : DFT calculations (e.g., Gaussian 09) to analyze charge distribution, aiding in understanding binding interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Design : Synthesize analogs with modifications to:

  • Thiophene : Replace with other aromatic rings (e.g., phenyl, pyrazole) to assess π-π stacking effects.
  • Furan : Substitute with thiophene or pyrrole to evaluate heteroatom influence .
    • Testing : Screen analogs in enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) .

Q. What experimental approaches resolve contradictions in reported biological data?

  • Case example : If one study reports anti-inflammatory activity while another shows no effect:

Replicate conditions : Ensure identical cell lines (e.g., RAW 264.7 macrophages), LPS concentrations, and readouts (e.g., TNF-α ELISA).

Purity checks : Confirm compound integrity via HPLC and rule out degradation products .

Dose-response curves : Test a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .

Q. How can molecular docking studies guide target identification?

  • Protocol :

Protein selection : Prioritize targets with known furan/thiophene-binding pockets (e.g., COX-2, EGFR kinase).

Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.

Validation : Compare predicted binding energies with experimental IC50_{50} values .

Q. What strategies optimize bioavailability for in vivo studies?

  • Approaches :

  • Prodrug design : Mask polar groups (e.g., amide) with ester or carbamate linkers.
  • Formulation : Use lipid-based nanoparticles to enhance solubility in pharmacokinetic assays .
    • Metrics : Measure plasma half-life (t1/2t_{1/2}) and tissue distribution in rodent models .

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